

Application Note: URAT1 Uric Acid Uptake Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *URAT1 inhibitor 1*

Cat. No.: *B8103423*

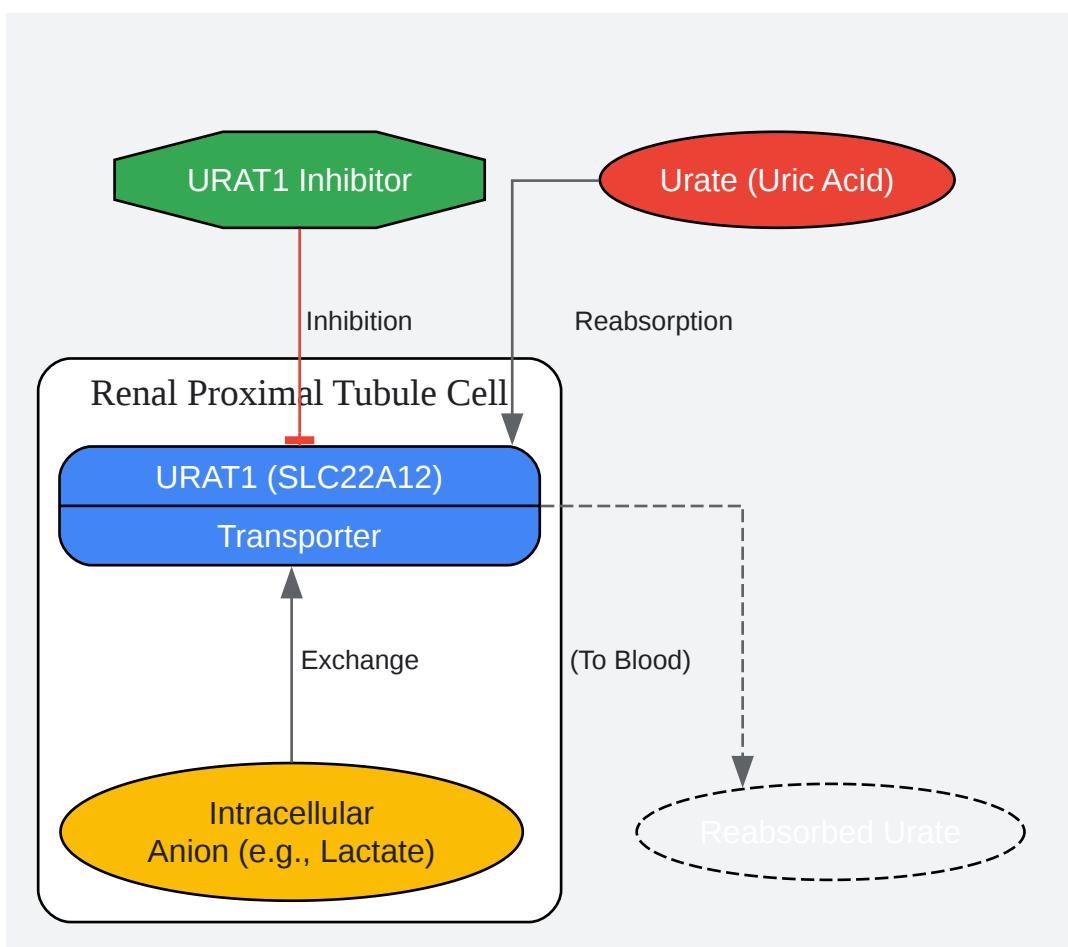
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans.^[1] While the majority of uric acid is filtered by the kidneys, approximately 90% is reabsorbed back into the bloodstream, a process largely mediated by the urate transporter 1 (URAT1).^{[1][2]} URAT1, encoded by the SLC22A12 gene, is a crucial protein expressed on the apical membrane of renal proximal tubule cells.^{[1][2]} It functions as an anion exchanger, reabsorbing urate from the urine into the cells.^[2]

Elevated serum uric acid levels, or hyperuricemia, can lead to the formation of monosodium urate crystals in joints, causing the painful inflammatory condition known as gout.^{[1][2]} Because of its pivotal role in regulating urate levels, URAT1 is a primary therapeutic target for treating hyperuricemia and gout.^{[2][3]} Pharmacological inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels.^[1] This application note provides a detailed protocol for a cell-based uric acid uptake assay to identify and characterize inhibitors of URAT1.


Assay Principle

This assay quantifies the inhibitory activity of test compounds on URAT1-mediated uric acid transport. The principle involves using a human embryonic kidney (HEK293) cell line stably overexpressing human URAT1 (hURAT1). These cells exhibit a significantly higher rate of uric acid uptake compared to wild-type HEK293 cells.

The assay is performed by incubating the hURAT1-expressing cells with uric acid in the presence and absence of a test compound. A potent URAT1 inhibitor will block the transporter, resulting in a lower concentration of intracellular uric acid compared to untreated cells. The intracellular uric acid concentration is then measured, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the half-maximal inhibitory concentration (IC_{50}) of the compound is calculated to determine its potency.

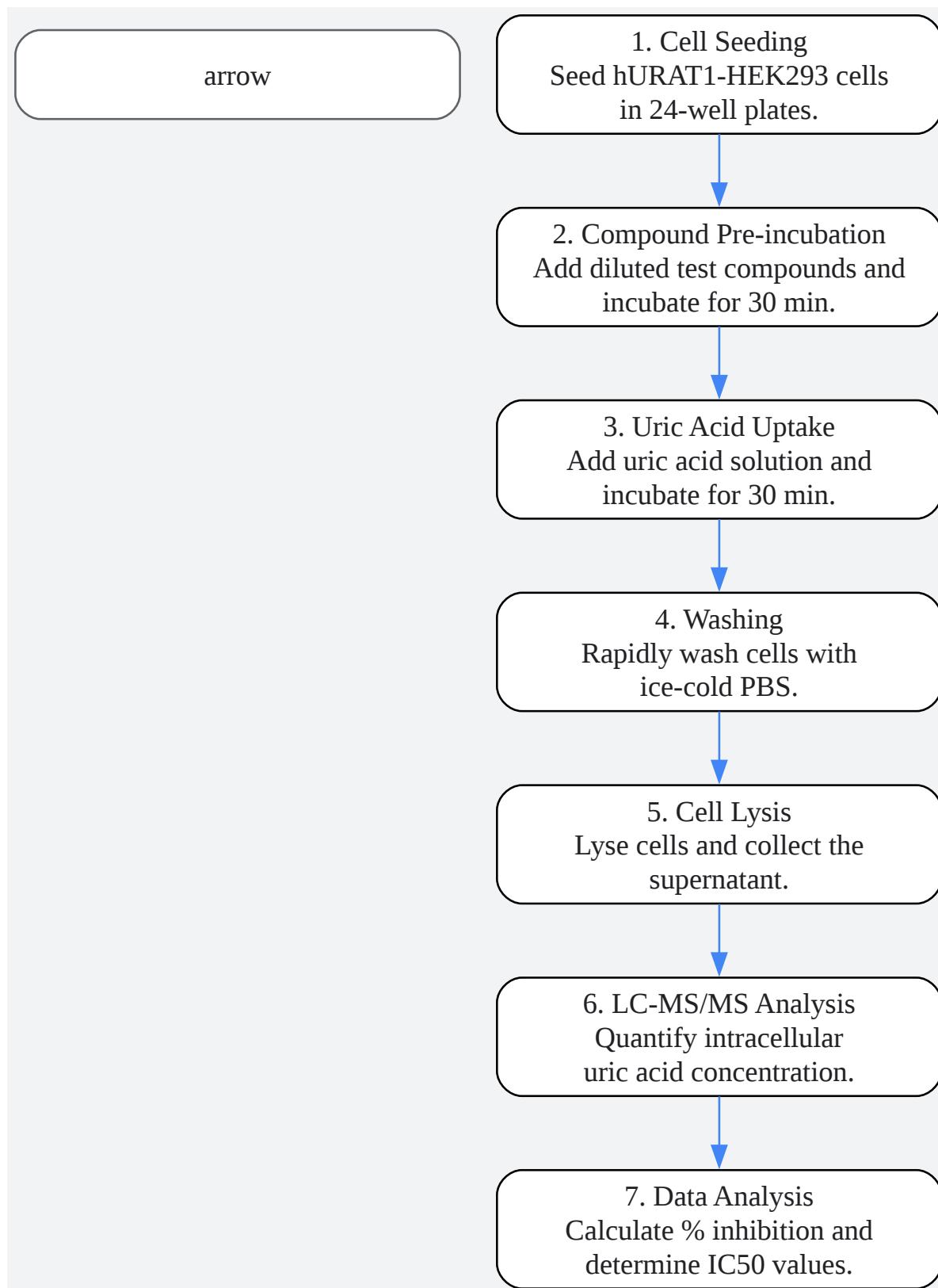
URAT1-Mediated Uric Acid Transport Pathway

The following diagram illustrates the role of URAT1 in renal uric acid reabsorption and the mechanism of its inhibition.

[Click to download full resolution via product page](#)

Caption: URAT1-mediated reabsorption of uric acid in the kidney.

Experimental Protocol: Non-Isotopic Uric Acid Uptake Assay


This protocol describes a method using hURAT1-expressing HEK293 cells and quantification of intracellular uric acid by LC-MS/MS.[4][5]

Materials and Reagents

- Cells: HEK293 cells stably overexpressing human URAT1 (hURAT1-HEK293) and control HEK293 cells.[5][6]
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 U/mL streptomycin.[5]
- Assay Buffer: Krebs-Ringer buffer (available commercially or can be prepared in-house).[5]
- Substrate: Uric acid stock solution (e.g., 75 mM in 0.1 M NaOH), diluted in Krebs-Ringer buffer to a final working concentration (e.g., 750 μ M).[5][7]
- Test Compounds: URAT1 inhibitors (e.g., "**URAT1 inhibitor 1**", Benz bromarone as a positive control) dissolved in DMSO.
- Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
- Lysis Buffer: Methanol or another suitable solvent for cell lysis and protein precipitation.
- Equipment: 24-well cell culture plates, humidified incubator (37°C, 5% CO₂), LC-MS/MS system.

Assay Workflow

The diagram below outlines the major steps of the experimental procedure.

[Click to download full resolution via product page](#)

Caption: Workflow for the cell-based URAT1 uric acid uptake assay.

Step-by-Step Procedure

- Cell Seeding:
 - Culture hURAT1-HEK293 and control HEK293 cells according to standard protocols.[5]
 - Seed the cells into 24-well plates at a density of approximately 2.5×10^5 cells per well.[5]
 - Incubate for 24-48 hours until cells reach approximately 80-90% confluence.[5]
- Compound Preparation and Pre-incubation:
 - Prepare serial dilutions of test compounds and the positive control (e.g., Benz bromarone) in Krebs-Ringer buffer. Ensure the final DMSO concentration is $\leq 0.1\%$.
 - Aspirate the culture medium from the wells.
 - Wash the cells once with pre-warmed Krebs-Ringer buffer.
 - Add the diluted compounds to the respective wells of the hURAT1-HEK293 plate. Add buffer with DMSO to control wells.
 - Pre-incubate the plate at 37°C for 30 minutes.[5]
- Uric Acid Uptake Reaction:
 - Prepare the uric acid working solution (e.g., 750 μM) in Krebs-Ringer buffer.[5]
 - Add the uric acid solution to all wells (including control and compound-treated wells).
 - Incubate the plate at 37°C for 30 minutes to allow for uric acid uptake.[5][7]
- Stopping the Reaction and Washing:
 - To stop the uptake, quickly aspirate the uric acid solution.
 - Immediately wash the cells three times with ice-cold PBS to remove any extracellular uric acid.

- Cell Lysis and Sample Preparation:
 - Add a suitable volume of ice-cold lysis buffer (e.g., 80% methanol) to each well.
 - Incubate on ice or at -20°C to ensure complete lysis and protein precipitation.
 - Scrape the wells to detach the cell lysate and transfer the contents to microcentrifuge tubes.
 - Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
 - Carefully collect the supernatant, which contains the intracellular uric acid, for analysis.
- Quantification by LC-MS/MS:
 - Analyze the samples using a validated LC-MS/MS method to quantify the concentration of uric acid.^[4] An internal standard (e.g., ¹⁵N₂-labeled uric acid) should be used for accurate quantification.^[4]

Data Analysis

- Calculate URAT1-specific uptake: Subtract the amount of uric acid in control HEK293 cells from that in hURAT1-HEK293 cells.
- Determine Percent Inhibition:
 - Use the following formula: % Inhibition = [1 - (Uptake_inhibitor / Uptake_vehicle)] x 100
 - Uptake_inhibitor is the URAT1-specific uptake in the presence of the test compound.
 - Uptake_vehicle is the URAT1-specific uptake in the vehicle control (DMSO).
- Calculate IC₅₀:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation using a suitable software program (e.g., GraphPad Prism) to determine the IC₅₀ value.^{[5][8]}

Reference Data: Potency of Known URAT1 Inhibitors

The following table summarizes the reported IC₅₀ values for several known URAT1 inhibitors, which can be used as benchmarks for assay validation.

Inhibitor	IC ₅₀ Value (nM)	Notes
URAT1 inhibitor 3	0.8	A potent and selective URAT1 inhibitor.[9][10]
URAT1 inhibitor 7	12	A potent URAT1 inhibitor.[9]
Verinurad (RDEA3170)	25	A highly potent and specific URAT1 inhibitor.[8][9]
URAT1 inhibitor 1	32	A known uric acid transporter 1 inhibitor.[9][10]
URAT1 inhibitor 6	35	A potent URAT1 inhibitor.[9]
Dotinurad	37.2	A potent selective urate reabsorption inhibitor.[9]
Benzbromarone	440	A well-established uricosuric agent used as a positive control.[5]
Lesinurad	7,000 (7 μ M)	An approved drug for gout; also inhibits OAT1 and OAT3. [9]

Note: IC₅₀ values can vary depending on the specific assay conditions, such as cell line, substrate concentration, and detection method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note: URAT1 Uric Acid Uptake Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8103423#urat1-inhibitor-1-uric-acid-uptake-assay\]](https://www.benchchem.com/product/b8103423#urat1-inhibitor-1-uric-acid-uptake-assay)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com